molecular formula C20H18ClFN4O B2724942 N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251551-14-0

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2724942
CAS No.: 1251551-14-0
M. Wt: 384.84
InChI Key: ZBXCBCZJHSDNJG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a synthetic organic compound that belongs to the class of naphthyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the chloro-fluoro-phenyl group and the pyrrolidinyl group. Common reagents and conditions include:

    Naphthyridine synthesis: Using starting materials like 2-aminopyridine and acetic anhydride.

    Amination: Introducing the chloro-fluoro-phenyl group via nucleophilic substitution.

    Coupling reactions: Attaching the pyrrolidinyl group using reagents like pyrrolidine and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or ethanol.

    Substitution: Nucleophiles such as amines, thiols, under conditions like reflux or room temperature.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield naphthyridine oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study cellular processes and molecular interactions. Its ability to interact with specific proteins or enzymes makes it valuable for biochemical assays and drug discovery.

Medicine

Medicinally, naphthyridine derivatives are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound could be evaluated for similar applications.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds like 1,8-naphthyridine and its analogs.

    Fluoro-phenyl compounds: Compounds containing the fluoro-phenyl group, such as fluoroquinolones.

    Pyrrolidinyl compounds: Compounds with the pyrrolidinyl group, like pyrrolidine-based drugs.

Uniqueness

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged to develop new therapeutic agents or materials with specialized functions.

Properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O/c1-12-4-6-14-18(25-13-5-7-17(22)16(21)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCBCZJHSDNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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